(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Description

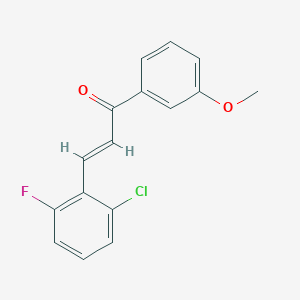

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone (propenone) backbone in the E-configuration. The molecule features two aryl substituents: a 2-chloro-6-fluorophenyl group at the β-position and a 3-methoxyphenyl group at the α-position. The molecular formula is C₁₆H₁₁ClFO₂, with a molar mass of 296.71 g/mol.

Properties

IUPAC Name |

(E)-3-(2-chloro-6-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFO2/c1-20-12-5-2-4-11(10-12)16(19)9-8-13-14(17)6-3-7-15(13)18/h2-10H,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSGUWLDEQRRPF-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C=CC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base.

-

Starting Materials:

- 2-Chloro-6-fluorobenzaldehyde

- 3-Methoxyacetophenone

-

Reaction Conditions:

- Base: Sodium hydroxide or potassium hydroxide

- Solvent: Ethanol or methanol

- Temperature: Room temperature to reflux conditions

-

Procedure:

- Dissolve 2-chloro-6-fluorobenzaldehyde and 3-methoxyacetophenone in ethanol.

- Add sodium hydroxide solution dropwise while stirring.

- Allow the reaction mixture to stir at room temperature or under reflux for several hours.

- After completion, the reaction mixture is poured into ice-cold water to precipitate the product.

- The product is filtered, washed with water, and recrystallized from ethanol to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound would follow a similar synthetic route but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

- The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

-

Reduction:

- Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones.

- Common reagents: Sodium borohydride, lithium aluminum hydride.

-

Substitution:

- The aromatic rings can undergo electrophilic substitution reactions.

- Common reagents: Halogens, nitrating agents, sulfonating agents.

Major Products:

- Epoxides, reduced ketones, and substituted aromatic derivatives are some of the major products formed from these reactions.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its photophysical properties and potential use in organic light-emitting diodes (OLEDs).

Biology and Medicine:

- Investigated for its potential anti-inflammatory, antimicrobial, and anticancer activities.

- Acts as a lead compound for the development of new pharmaceuticals.

Industry:

- Potential applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one in biological systems involves interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of (2E)-3-(2-chloro-6-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one differ primarily in the substituents on the α-phenyl ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison of Analogous Chalcones

* Estimated based on structural similarity.

Key Observations:

Substituent Effects on Polarity and Solubility: The 3-methoxy group in the target compound increases polarity compared to the 2-methyl analog (), enhancing solubility in polar aprotic solvents. The 3-nitro substituent () introduces strong electron-withdrawing effects, likely reducing solubility in nonpolar solvents but increasing reactivity in nucleophilic additions .

The amino group in ’s compound enables hydrogen bonding, which may improve crystal packing (as discussed in ) or biological target interactions .

Stability and Commercial Availability :

- The discontinued 3-methylphenyl analog () suggests possible challenges in synthesis or stability. In contrast, the 4-methoxy derivative () is commercially available, indicating robust synthetic routes and interest in medicinal applications .

Biological Activity

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its unique structure which includes a chloro and fluorine substituent on the phenyl ring, contributing to its biological properties.

- Molecular Formula : C16H12ClF O2

- Molecular Weight : 300.72 g/mol

- CAS Number : 1354942-31-6

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound in various cancer cell lines. For instance, a study demonstrated that derivatives of chalcones exhibited significant antiproliferative activity against MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM. This indicates a potent ability to inhibit cell growth and proliferation .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | 10-33 |

| CA-4 (reference) | MCF-7 | 3.9 |

The mechanism underlying the antiproliferative activity involves the inhibition of tubulin polymerization , which is crucial for cell division. The compound interacts at the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometry results indicated that treated cells were arrested in the G2/M phase, confirming its role as an antimitotic agent .

Study 1: Anticancer Activity

In a study published in MDPI, various chalcone derivatives were tested for their effects on breast cancer cell lines. The results indicated that this compound showed significant cytotoxicity, comparable to established chemotherapeutic agents .

Study 2: Tubulin Interaction

Another research focused on the interaction of this compound with tubulin showed that it could effectively disrupt microtubule dynamics, which is essential for mitosis. The study utilized confocal microscopy and immunofluorescence techniques to visualize changes in microtubule organization upon treatment with the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.